![molecular formula C31H33N3O4S B4341306 N-(3,4-DIMETHOXYPHENETHYL)-N'-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA](/img/structure/B4341306.png)
N-(3,4-DIMETHOXYPHENETHYL)-N'-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA
Overview
Description
N-(3,4-DIMETHOXYPHENETHYL)-N'-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA: is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-DIMETHOXYPHENETHYL)-N'-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-(3,4-dimethoxyphenyl)ethylamine, which is then reacted with carbonothioyl chloride to form the corresponding thiourea derivative. This intermediate is further reacted with 2-(3-isobutoxyphenyl)-4-quinolinecarboxylic acid under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-DIMETHOXYPHENETHYL)-N'-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology: In biological research, N-(3,4-DIMETHOXYPHENETHYL)-N'-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: In medicine, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific molecular targets, making it a candidate for drug development.
Industry: In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENETHYL)-N'-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
- N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide
- N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)-2-(3-ethoxyphenyl)-4-quinolinecarboxamide
Comparison: Compared to similar compounds, N-(3,4-DIMETHOXYPHENETHYL)-N'-{[2-(3-ISOBUTOXYPHENYL)-4-QUINOLYL]CARBONYL}THIOUREA may exhibit unique properties due to the presence of the isobutoxy group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethylcarbamothioyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O4S/c1-20(2)19-38-23-9-7-8-22(17-23)27-18-25(24-10-5-6-11-26(24)33-27)30(35)34-31(39)32-15-14-21-12-13-28(36-3)29(16-21)37-4/h5-13,16-18,20H,14-15,19H2,1-4H3,(H2,32,34,35,39) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLUVNJNVGBBDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC(=S)NCCC4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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